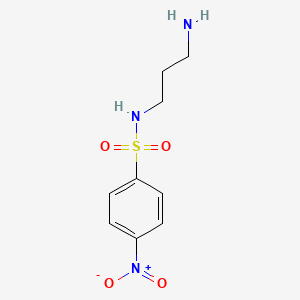

N-(3-aminopropyl)-4-nitrobenzenesulfonamide

Descripción

Propiedades

Fórmula molecular |

C9H13N3O4S |

|---|---|

Peso molecular |

259.28 g/mol |

Nombre IUPAC |

N-(3-aminopropyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H13N3O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7,10H2 |

Clave InChI |

SIJDBUOOQUUCIU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from 4-Nitrobenzenesulfonyl Chloride

-

- 3-Aminopropylamine

- 4-Nitrobenzenesulfonyl chloride

-

- Mix 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride in a suitable solvent like dichloromethane.

- Add a base such as triethylamine to facilitate the reaction.

- Stir the mixture at room temperature or slightly elevated temperatures.

- Extract the product using ethyl acetate and water.

-

- The crude product can be purified by recrystallization from a solvent like ethanol or water.

Chemical Reactions Involved

The primary reaction involved in the synthesis is a nucleophilic substitution where the amine group of 3-aminopropylamine reacts with the sulfonyl chloride group of 4-nitrobenzenesulfonyl chloride.

Analysis of the Compound

Spectroscopic Analysis

- Mass Spectrometry (MS) : The compound can be identified by its mass-to-charge ratio, typically showing peaks corresponding to the molecular ion plus a proton ([M+H]+) and possibly other adducts like [M+Na]+.

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information through proton and carbon spectra.

Physical Properties

- Appearance : Typically a crystalline solid.

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Research Results and Data

| Compound | Synthesis Method | Yield | Purity |

|---|---|---|---|

| N-(3-aminopropyl)-4-nitrobenzenesulfonamide | Reaction of 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride | Varies | High |

Análisis De Reacciones Químicas

Types of Reactions

N-(3-aminopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: Formation of N-(3-aminopropyl)-4-aminobenzenesulfonamide.

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

N-(3-aminopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of N-(3-aminopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonamide group can also enhance the compound’s solubility and stability, facilitating its use in different applications .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Functional and Application-Based Comparisons

Metal Ion Sorption Capacity

- N-(3-aminopropyl)-2-pipecoline resin (): Demonstrates Ag(I) sorption capacity of 105.4 mg/g, lower than trans-1,4-diaminocyclohexane resin (130.7 mg/g). The cyclic diamine structure in the latter enhances chelation efficiency, whereas the linear 3-aminopropyl chain in the former offers moderate selectivity .

Actividad Biológica

N-(3-aminopropyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-aminopropyl)-4-nitrobenzenesulfonamide possesses a unique structure characterized by:

- Nitro group (–NO2) : Contributes to its reactivity and potential biological interactions.

- Sulfonamide group (–SONH) : Known for its role in inhibiting bacterial growth.

- Aminopropyl chain : Facilitates cellular entry and interaction with biological targets.

The molecular formula is , and the compound is classified as a sulfonamide, known for its broad spectrum of biological activities.

The biological activity of N-(3-aminopropyl)-4-nitrobenzenesulfonamide is primarily attributed to the following mechanisms:

- Antimicrobial Activity : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial growth and proliferation.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and stabilizing mitochondrial membranes against depolarization events .

Antimicrobial Activity

In vitro studies have demonstrated that N-(3-aminopropyl)-4-nitrobenzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. A summary of its antimicrobial efficacy is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Studies

Recent investigations into the anticancer properties of N-(3-aminopropyl)-4-nitrobenzenesulfonamide have shown that it can effectively induce cell death in several cancer cell lines. For example, studies involving human breast cancer cells (MCF-7) revealed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanisms include the activation of caspases and disruption of the cell cycle at the G2/M phase.

Case Studies

- Neuroprotective Effects : Although primarily studied for its antimicrobial and anticancer properties, some research has indicated potential neuroprotective effects. The compound may stabilize mitochondrial function in neuronal cells, suggesting applications in neurodegenerative disease treatment .

- Combination Therapies : In combination with other chemotherapeutic agents, N-(3-aminopropyl)-4-nitrobenzenesulfonamide has shown enhanced efficacy against resistant bacterial strains and tumor cells, indicating its potential role in multi-drug regimens .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-sulfonylation.

- Solvent Selection : Anhydrous DMF improves solubility of intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

How is the structure of N-(3-aminopropyl)-4-nitrobenzenesulfonamide validated using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Validation :

- NMR : and NMR confirm the presence of sulfonamide (–SONH–), nitro (–NO), and aminopropyl groups. Key signals include aromatic protons (~8.0 ppm) and aminopropyl methylene protons (~2.6–3.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns.

Q. Crystallographic Validation :

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines unit cell parameters and electron density maps to confirm bond lengths/angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å .

What are the known biological targets or enzyme interactions of sulfonamide derivatives like N-(3-aminopropyl)-4-nitrobenzenesulfonamide?

Basic Research Question

Sulfonamides often target enzymes involved in bacterial folate synthesis (e.g., dihydropteroate synthase) or human carbonic anhydrases (CAs). For N-(3-aminopropyl)-4-nitrobenzenesulfonamide:

- Carbonic Anhydrase Inhibition : The sulfonamide group binds to the Zn active site of CAs, disrupting pH regulation. IC values can be determined via stopped-flow CO hydration assays .

- Antimicrobial Activity : Structural analogs show MIC values <10 µg/mL against Gram-positive bacteria .

How do variations in functional groups (e.g., nitro, sulfonamide) influence the biological activity and chemical reactivity of N-(3-aminopropyl)-4-nitrobenzenesulfonamide compared to its analogs?

Advanced Research Question

Functional Group Impact :

| Analog | Modification | Biological Activity | Reactivity |

|---|---|---|---|

| N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide | Hydroxyl instead of amine | Reduced CA inhibition due to weaker Zn chelation | Higher polarity affects solubility |

| N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | Chlorine substituents | Enhanced antibacterial activity (MIC ~5 µg/mL) | Electrophilic aromatic substitution favored |

Q. Methodological Insight :

- QSAR Studies : Computational models correlate logP values with membrane permeability. For example, nitro groups increase electron-withdrawing effects, altering redox potential .

What methodological approaches are used to resolve contradictions in crystallographic data during the structural determination of sulfonamide compounds?

Advanced Research Question

Common Contradictions :

- Disordered Solvent Molecules : Mask electron density maps, complicating refinement.

- Twinned Crystals : Produce overlapping diffraction patterns.

Q. Resolution Strategies :

SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to stabilize geometrically improbable bond lengths .

Cross-Validation with Spectroscopy : Compare SC-XRD data with - HMBC NMR to validate hydrogen-bonding networks .

High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness for twinned crystals .

In computational studies, how is the electronic structure of N-(3-aminopropyl)-4-nitrobenzenesulfonamide modeled to predict its reactivity and interaction with biological targets?

Advanced Research Question

Computational Methods :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s LUMO (-1.8 eV) indicates susceptibility to reduction .

- Molecular Docking : AutoDock Vina simulates binding to CA IX (PDB: 3IAI). The sulfonamide moiety forms hydrogen bonds with Thr199 and Glu106, with binding energies <−8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.